molecular formula C15H24ClNO3 B2756228 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol CAS No. 1052526-07-4

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol

Cat. No.: B2756228
CAS No.: 1052526-07-4
M. Wt: 301.81
InChI Key: SGUPSIYNGBDLKM-UHFFFAOYSA-N
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Description

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butenylamino chain, which is further connected to a propanol moiety. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, utilizing ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This reaction typically requires heating the mixture at elevated temperatures (e.g., 80°C) for an extended period (e.g., 24 hours) to achieve moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structural characteristics allow it to bind to target molecules through hydrogen bonding and other interactions, potentially modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[1-(2,3-dimethoxyphenyl)but-3-enylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-7-13(16-10-6-11-17)12-8-5-9-14(18-2)15(12)19-3/h4-5,8-9,13,16-17H,1,6-7,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPDOLNLGPJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC=C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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